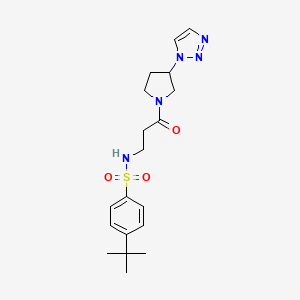
N-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-4-(tert-butyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a sulfonamide derivative, which means it contains a sulfur atom double-bonded to an oxygen atom and single-bonded to two other groups, one of which is an amine group. Sulfonamides are a significant class of compounds in medicinal chemistry, with applications ranging from antibiotics to diuretics .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate amine with a sulfonyl chloride to form the sulfonamide. The triazole and pyrrolidine rings could be formed through various methods, including cyclization reactions .Molecular Structure Analysis
The molecule contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of reactions. For example, it could be hydrolyzed under acidic or basic conditions to yield the corresponding amine and sulfonyl acid .Physical And Chemical Properties Analysis
Without specific data, it’s hard to say for sure, but as a sulfonamide, this compound is likely to be solid at room temperature, and its solubility would depend on the specific groups attached to the sulfur atom .科学的研究の応用
Inhibition of Carbonic Anhydrases
Several studies have investigated the inhibition of human carbonic anhydrases (CAs), particularly those associated with cancer, by derivatives of benzenesulfonamides, including compounds containing triazole and pyrrolidinone moieties. These studies highlight the compounds' potential in targeting cancer-related CA IX, showing low nanomolar affinity and suggesting a pathway for developing selective CA inhibitors. For example, chlorinated pyrrolidinone-bearing benzenesulfonamides showed significant binding affinity against recombinant human carbonic anhydrases, particularly CA IX, which is related to cancer (Balandis et al., 2020). Similarly, novel Re(I) tricarbonyl coordination compounds based on 2-pyridyl-1,2,3-triazole derivatives bearing a 4-amino-substituted benzenesulfonamide arm demonstrated promising nanomolar inhibitory activity against CA IX, highlighting their potential as anticancer drug candidates (Aimene et al., 2019).
Synthesis and Characterization
The synthesis and structural characterization of benzenesulfonamide derivatives have provided insights into their potential applications. For instance, the synthesis of N-pyridin-3-yl-benzenesulfonamide and its antimicrobial activity investigation revealed significant efficacy against both Gram-positive and Gram-negative bacteria, emphasizing the compound's antimicrobial properties (Ijuomah et al., 2022). Another study focused on the herbicidal activity of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives, finding several compounds capable of efficiently controlling various weeds, suggesting their use as novel herbicides (Xie et al., 2014).
将来の方向性
特性
IUPAC Name |
4-tert-butyl-N-[3-oxo-3-[3-(triazol-1-yl)pyrrolidin-1-yl]propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5O3S/c1-19(2,3)15-4-6-17(7-5-15)28(26,27)21-10-8-18(25)23-12-9-16(14-23)24-13-11-20-22-24/h4-7,11,13,16,21H,8-10,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIDANNREJFISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)-4-(tert-butyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

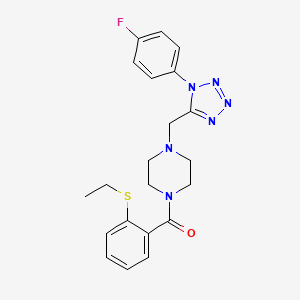
![3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine](/img/structure/B2459212.png)
![N-(4-chlorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2459213.png)
![3-((2-(3,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2459215.png)
![2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2459216.png)
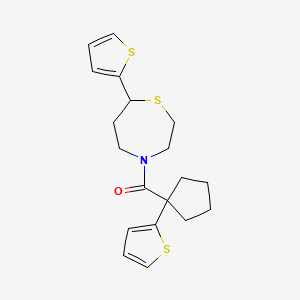
![Methyl 4-methyl-2-[(2-methylsulfanylpyridine-3-carbonyl)oxymethyl]quinoline-3-carboxylate](/img/structure/B2459218.png)
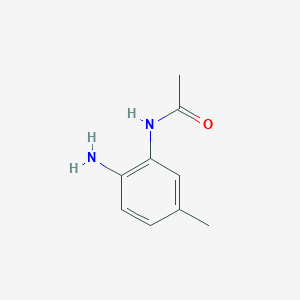
![N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2459220.png)
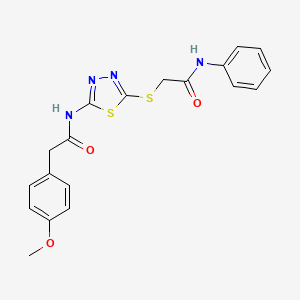
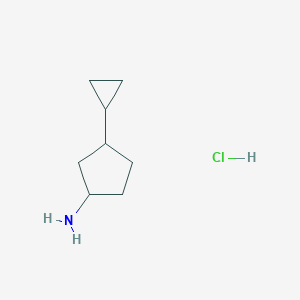
![Methyl 2-[(1-cyclopentyl-4-methylpyrazol-3-yl)amino]acetate](/img/structure/B2459228.png)
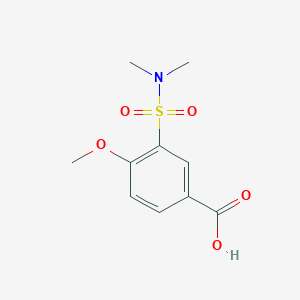
![5-(tert-Butoxycarbonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B2459231.png)